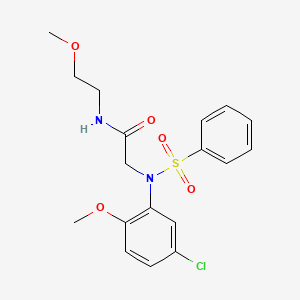
2-methoxy-N-(5-octyl-1,3,4-thiadiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-N-(5-octyl-1,3,4-thiadiazol-2-yl)benzamide, commonly known as OTB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. OTB belongs to the class of thiadiazole compounds and has been extensively studied for its unique properties and potential benefits.
科学研究应用
OTB has been studied extensively for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, OTB has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in the treatment of Alzheimer's disease. In agriculture, OTB has been shown to have herbicidal activity against various weeds. In material science, OTB has been studied for its potential use in the development of organic electronics and optoelectronics.
作用机制
The mechanism of action of OTB is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. OTB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. OTB has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Additionally, OTB has been shown to inhibit the activity of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
OTB has been shown to have various biochemical and physiological effects. In vitro studies have shown that OTB inhibits the proliferation of cancer cells and induces apoptosis (programmed cell death). OTB has also been shown to reduce the production of pro-inflammatory cytokines and chemokines. In animal studies, OTB has been shown to reduce inflammation and improve cognitive function. Additionally, OTB has been shown to have herbicidal activity against various weeds.
实验室实验的优点和局限性
OTB has several advantages for lab experiments, including its stability, solubility, and low toxicity. OTB is stable under normal laboratory conditions and can be easily dissolved in various solvents. Additionally, OTB has low toxicity, which makes it a suitable candidate for in vitro and in vivo studies. However, OTB has some limitations, including its relatively high cost and limited availability. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of OTB.
未来方向
There are several future directions for the study of OTB. One potential direction is the development of OTB-based drugs for the treatment of various diseases, including cancer, inflammation, and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of OTB and its potential side effects. Another potential direction is the development of OTB-based herbicides for use in agriculture. Finally, OTB has potential applications in material science, including the development of organic electronics and optoelectronics, which could be an interesting area for future research.
Conclusion:
In conclusion, 2-methoxy-N-(5-octyl-1,3,4-thiadiazol-2-yl)benzamide, or OTB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. OTB has been extensively studied for its unique properties and potential benefits, including anti-inflammatory, anti-cancer, and herbicidal properties. While further studies are needed to fully understand the mechanism of action and potential side effects of OTB, it has the potential to be a valuable tool in various fields of research.
合成方法
The synthesis of OTB involves a multi-step process that starts with the reaction of 2-amino-5-methoxybenzoic acid with thionyl chloride, followed by the reaction with hydrazine hydrate to form 2-amino-5-methoxybenzohydrazide. The next step involves the reaction of the benzohydrazide with octyl isocyanate to form 2-methoxy-N-(5-octyl-1,3,4-thiadiazol-2-yl)benzamide. The final product is obtained after purification and characterization.
属性
IUPAC Name |
2-methoxy-N-(5-octyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2S/c1-3-4-5-6-7-8-13-16-20-21-18(24-16)19-17(22)14-11-9-10-12-15(14)23-2/h9-12H,3-8,13H2,1-2H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGXVEHLSHRNIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=NN=C(S1)NC(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 1-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-4-piperidinecarboxylate](/img/structure/B4978510.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-ethylphenyl)acetamide](/img/structure/B4978511.png)
![3-[(4-chlorophenyl)sulfonyl]-2-(3,4-dimethoxyphenyl)-1,3-thiazolidine](/img/structure/B4978517.png)

![1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B4978530.png)
![3,3'-methylenebis[6-(benzoylamino)benzoic acid]](/img/structure/B4978536.png)

![N-isopropyl-3-methyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide](/img/structure/B4978549.png)
![3,4-difluoro-N'-[4-(1-piperidinylsulfonyl)benzoyl]benzohydrazide](/img/structure/B4978563.png)
![N-(4-{5-[(2,6-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-3-phenylacrylamide](/img/structure/B4978581.png)
![2-(4-chloro-2-methylphenoxy)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B4978592.png)
![1-[(4-methoxyphenyl)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4978595.png)